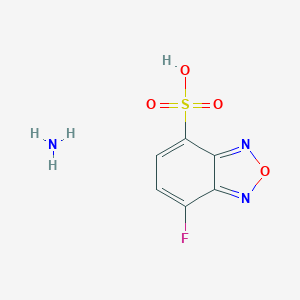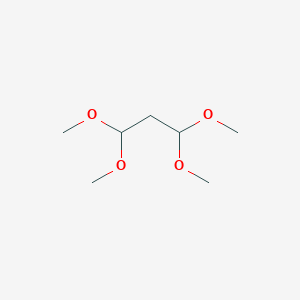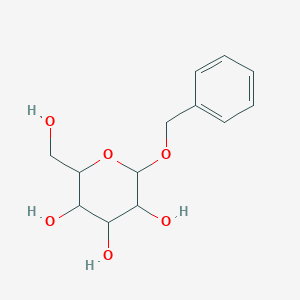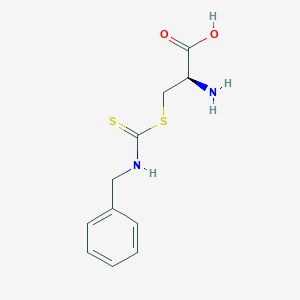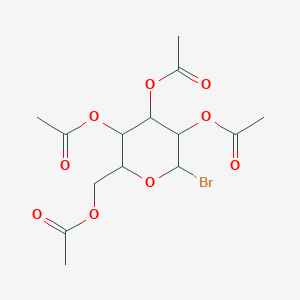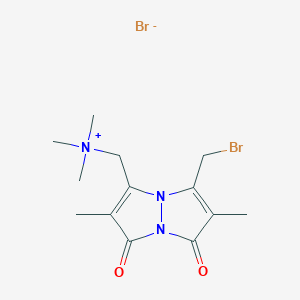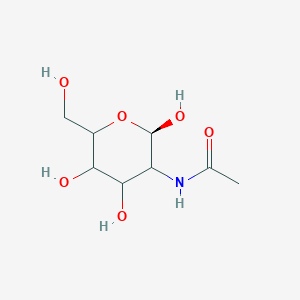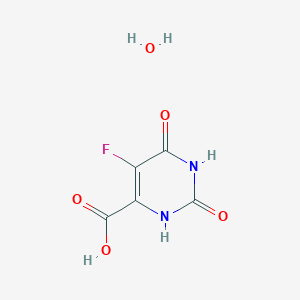
Ácido 5-fluoroorótico monohidratado
Descripción general
Descripción
5-Fluoroorotic acid monohydrate (5-FOA) is an important reagent in the field of biochemistry and molecular biology. It is a white, crystalline solid with a molecular weight of 235.07 g/mol. 5-FOA is a derivative of the naturally occurring compound orotic acid and is used as a selective inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODCase). This enzyme is responsible for the biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. 5-FOA is a useful tool for studying the regulation of pyrimidine biosynthesis and has several applications in scientific research.
Aplicaciones Científicas De Investigación
Detección de la expresión del gen URA3 en la levadura
El ácido 5-fluoroorótico (5-FOA) se utiliza en la genética molecular de la levadura para detectar la expresión del gen URA3, que codifica la orotina-5'-monofosfato (OMP) dicarboxilasa . Las levaduras con un gen URA3 activo (Ura+) convierten 5-FOA a fluorodesoxiuridina, que es tóxica para las células .
Construcción de bibliotecas de levadura de dos híbridos
El 5-FOA se utiliza en la construcción de bibliotecas de levadura de dos híbridos . Esta técnica es una herramienta poderosa para estudiar las interacciones proteína-proteína.
Reemplazo de genes en la genética de la levadura
El 5-FOA se utiliza en estudios de reemplazo de genes en la genética de la levadura . Esto permite a los investigadores estudiar los efectos de eliminar o alterar genes específicos.
Análisis de elementos genéticos transponibles
El 5-FOA se utiliza en el análisis de elementos genéticos transponibles en la levadura . Estos elementos, también conocidos como “genes saltarines”, pueden moverse por el genoma y causar mutaciones.
Identificación de la mutación genética
El 5-FOA se utiliza en la identificación de mutaciones genéticas en la levadura . Esto es importante para comprender cómo ocurren las mutaciones y cómo afectan al organismo.
Contra-selección de la levadura
El 5-FOA se utiliza para la contra-selección de la levadura, un método común de detección genética . Se utiliza en métodos como la eliminación de plásmidos de cepas de levadura, el intercambio de plásmidos y el reemplazo alélico .
Pantallas de dos híbridos
El 5-FOA se utiliza en pantallas de dos híbridos . Este es un método utilizado para investigar las interacciones proteína-proteína dentro de una célula.
Detección de L. lactis y C. albicans
El ácido 5-fluoroorótico hidratado se ha utilizado como un agente de contra-selección para detectar mutantes de eliminación de (multi) peptidasa L. lactis y C. albicans
Mecanismo De Acción
Target of Action
The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which plays a crucial role in the synthesis of pyrimidines .
Mode of Action
5-Fluoroorotic acid monohydrate interacts with its target by being converted into fluoroorotidine monophosphate . This compound is then decarboxylated to form 5-fluorouridine monophosphate . The presence of the URA3 gene allows for the conversion of 5-Fluoroorotic acid into the toxic metabolite 5-fluorouracil .
Biochemical Pathways
The biochemical pathway affected by 5-Fluoroorotic acid monohydrate is the pyrimidine synthesis pathway . The conversion of 5-Fluoroorotic acid into a toxic metabolite disrupts this pathway, leading to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability.
Result of Action
The result of the action of 5-Fluoroorotic acid monohydrate is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the disruption of the pyrimidine synthesis pathway caused by the conversion of 5-Fluoroorotic acid into a toxic metabolite .
Action Environment
The action of 5-Fluoroorotic acid monohydrate can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C to maintain its stability. Furthermore, the selective toxicity of 5-Fluoroorotic acid is disrupted at pH levels greater than 4.5 .
Análisis Bioquímico
Biochemical Properties
5-Fluoroorotic acid monohydrate is involved in biochemical reactions where it interacts with various enzymes and proteins. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . The URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite, interacts with this compound .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . It also inhibits the synthesis of mature cytoplasm ribosomal RNA in rat liver cells .
Molecular Mechanism
At the molecular level, 5-Fluoroorotic acid monohydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This process involves enzyme inhibition or activation.
Propiedades
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRRYMGPWQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220141-70-8 | |
| Record name | 5-Fluoroorotic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




